1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
CAS No.:
Cat. No.: VC10775877
Molecular Formula: C15H11ClN4OS
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one -](/images/structure/VC10775877.png)
Molecular Formula | C15H11ClN4OS |
---|---|
Molecular Weight | 330.8 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Standard InChI | InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)13(21)9-22-15-18-14(19-20-15)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,19,20) |
Standard InChI Key | DXKJHCYFBQCSSD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl |
Chemical Structure and Molecular Characteristics
Molecular Geometry and Crystallography
The compound crystallizes in a monoclinic system with space group P2₁/c (no. 14), lattice parameters a = 18.264(2) Å, b = 11.6302(14) Å, c = 8.9289(10) Å, and β = 101.683(7)°, yielding a unit cell volume of 1857.3(4) ų . The triazole ring forms dihedral angles of 27.7°, 13.4°, and 112.7° with adjacent aromatic systems, creating a non-planar conformation that enhances intermolecular interactions . Key bond lengths include the C6–N1 bond at 1.307(2) Å, slightly elongated compared to typical C=N double bonds (1.27 Å), and a C13–S1–C14 bond angle of 100.39(10)°, reflecting steric strain from the sulfanyl bridge .
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Space group | P2₁/c |
a (Å) | 18.264(2) |
b (Å) | 11.6302(14) |
c (Å) | 8.9289(10) |
β (°) | 101.683(7) |
Volume (ų) | 1857.3(4) |
Z | 4 |
Spectroscopic and Computational Data
The compound’s structure is corroborated by NMR and mass spectrometry. The ¹H NMR spectrum (CDCl₃) displays signals for pyridinyl protons at δ 8.60–7.20 ppm and aromatic protons from the chlorophenyl group at δ 7.50–7.30 ppm . High-resolution mass spectrometry confirms the molecular ion peak at m/z 330.8 ([M+H]⁺), consistent with the molecular formula C₁₅H₁₁ClN₄OS. Density functional theory (DFT) calculations further predict a dipole moment of 5.2 D, indicating significant polarity due to the electron-withdrawing chlorophenyl and electron-donating pyridinyl groups .
Synthetic Methodologies
Key Reaction Steps
Synthesis begins with the condensation of isonicotinyl hydrazine and isothiocyanatobenzene in ethanol under reflux, yielding a thiosemicarbazide intermediate . Subsequent cyclization in aqueous NaOH forms the 1,2,4-triazole-3-thiol core, followed by alkylation with 2-(chloromethyl)-1-(4-chlorophenyl)ethan-1-one in dimethylformamide (DMF) under microwave irradiation (150 W, 90°C, 15 min) . This method achieves an 86% yield, with purification via recrystallization from ethanol .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield |
---|---|---|
1 | EtOH, reflux, 5 h | 95% |
2 | NaOH (2 N), reflux, 4 h | 88% |
3 | DMF, microwave, 90°C, 15 min | 86% |
Optimization Strategies
Replacing conventional heating with microwave irradiation reduces reaction time from 6 h to 15 min while improving regioselectivity . Solvent screening reveals DMF as optimal due to its high polarity, which facilitates the nucleophilic substitution at the sulfur atom . Catalytic amounts of potassium carbonate further enhance thiolate anion formation, increasing conversion rates to 92% .
Biological Activities and Mechanisms
Antifungal Properties
The compound exhibits broad-spectrum antifungal activity against Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL). Mechanistic studies suggest inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, via coordination of the triazole nitrogen to the heme iron . Synergistic effects with fluconazole reduce C. albicans biofilm formation by 78% at sub-inhibitory concentrations .
Activity | Target/Model | Result |
---|---|---|
Antifungal | C. albicans | MIC = 8 µg/mL |
Anticancer | MCF-7 cells | IC₅₀ = 12.5 µM |
Anti-inflammatory | COX-2 inhibition | 72% at 50 µM |
Pharmacokinetic and Toxicity Profiles
ADME Properties
Predicted using SwissADME, the compound exhibits moderate solubility (LogP = 2.3) and high gastrointestinal absorption (88%). Plasma protein binding is 94%, with a half-life of 6.2 h in human liver microsomes . The sulfanyl group undergoes rapid glucuronidation, yielding a metabolite with reduced cytotoxicity (IC₅₀ = 45 µM in HepG2 cells) .
Toxicity Considerations
Acute toxicity studies in mice (LD₅₀ = 320 mg/kg) indicate hepatotoxicity at high doses, evidenced by elevated ALT (145 U/L vs. control 35 U/L) and histopathological liver damage . Genotoxicity assays (Ames test) show no mutagenicity up to 100 µg/plate, supporting further preclinical development .
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